(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)cyclohexyl (4-fluorophenyl)carbamate
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Description
(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)cyclohexyl (4-fluorophenyl)carbamate is a useful research compound. Its molecular formula is C23H23FN2O5 and its molecular weight is 426.444. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation of Derivatives
- Molecular Docking and Biological Activities : A study synthesized a series of derivatives evaluated for antioxidant, antibacterial, and antiinflammatory activities. Molecular docking studies targeted cyclooxygenase-II (COX-II), with some compounds showing good antioxidant and antibacterial activities. One compound demonstrated antiinflammatory activity comparable to the standard drug diclofenac, indicating potential for therapeutic applications (Sambrajyam et al., 2022).
Antimicrobial and Antineoplastic Activities
Antimicrobial Activity Evaluation : Research on 2-aryl methylidene derivatives showed good antimicrobial activities, suggesting the utility of structurally similar compounds in developing new antimicrobial agents (Hegab et al., 2009).
Potential Antineoplastic Agents : A study synthesized certain alkyl derivatives, showing significant growth inhibition in cancer cells and demonstrating potential as antineoplastic agents. This highlights the relevance of exploring structurally similar compounds for cancer therapy (Ram et al., 1992).
Photoaffinity Labeling and Catalysis
Photoaffinity Reagents : Research on the synthesis of photoaffinity reagents involving carbamate intermediates indicates the role of similar compounds in biochemical studies, particularly in studying protein-ligand interactions (Chehade & Spielmann, 2000).
Catalysis in Organic Synthesis : The use of catalysts for intramolecular hydrofunctionalization of allenes, involving carbamates, underscores the potential of similar compounds in facilitating complex organic transformations, which are valuable in synthetic chemistry (Zhang et al., 2006).
Properties
IUPAC Name |
[3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5/c24-16-6-8-17(9-7-16)26-23(28)31-19-3-1-2-18(13-19)25-22(27)11-5-15-4-10-20-21(12-15)30-14-29-20/h4-12,18-19H,1-3,13-14H2,(H,25,27)(H,26,28)/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPRDQUTLKEKKU-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.